
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has been synthesized using different methods, and it has been found to possess significant biological activities.
作用机制
The exact mechanism of action of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to work through multiple pathways. Some of the proposed mechanisms of action include:
1. Inhibition of cell proliferation: This compound has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis in cancer cells.
2. Inhibition of inflammatory mediators: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.
3. Inhibition of microbial growth: This compound has been found to inhibit microbial growth by disrupting the cell membrane and inhibiting the synthesis of nucleic acids.
Biochemical and Physiological Effects
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have significant biochemical and physiological effects. Some of the effects of this compound include:
1. Reduction of oxidative stress: This compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.
2. Regulation of immune response: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to regulate the immune response by modulating the production of cytokines and chemokines.
3. Modulation of neurotransmitters: This compound has been found to modulate the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine, which makes it a potential candidate for the treatment of neurological disorders.
实验室实验的优点和局限性
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. High potency: This compound has been found to possess high potency against various biological targets, which makes it a potential candidate for drug development.
2. Low toxicity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to have low toxicity, which makes it a safe compound for in vitro and in vivo experiments.
3. Easy synthesis: This compound can be synthesized easily using simple laboratory techniques, which makes it a cost-effective compound for research purposes.
Some of the limitations of this compound include:
1. Limited solubility: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has limited solubility in water, which makes it difficult to work with in aqueous solutions.
2. Lack of in vivo studies: Although this compound has been extensively studied in vitro, there is limited information available on its in vivo effects.
3. Lack of clinical trials: There are no clinical trials available on the use of this compound in humans, which limits its potential applications in the clinic.
未来方向
There are several future directions for the study of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Some of the future directions include:
1. Development of derivatives: The synthesis of derivatives of this compound could lead to the discovery of more potent and selective compounds with improved biological activities.
2. In vivo studies: Further in vivo studies are needed to determine the efficacy and safety of this compound in animal models.
3. Clinical trials: Clinical trials are needed to determine the potential applications of this compound in the clinic.
4. Mechanistic studies: Further mechanistic studies are needed to elucidate the exact mechanism of action of this compound and its effects on various biological targets.
5. Formulation studies: Formulation studies are needed to improve the solubility and bioavailability of this compound for in vivo experiments.
合成方法
The synthesis of 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported using different methods. One of the most common methods involves the reaction of 2,4,6-trioxo-5-phenyl-1,2,3,4-tetrahydropyrimidine with benzaldehyde and 2-fluorobenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain a pure compound.
科学研究应用
5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant biological activities, and it has been studied extensively for its potential applications in various fields. Some of the scientific research applications of this compound include:
1. Anti-cancer activity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: This compound has been found to possess significant anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
3. Anti-microbial activity: 5-benzylidene-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to possess significant anti-microbial activity against various bacterial and fungal strains.
属性
IUPAC Name |
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O3/c18-13-8-4-5-9-14(13)20-16(22)12(15(21)19-17(20)23)10-11-6-2-1-3-7-11/h1-10H,(H,19,21,23)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYNTAXMTCGBIH-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-benzylidene-1-(2-fluorophenyl)-1,3-diazinane-2,4,6-trione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

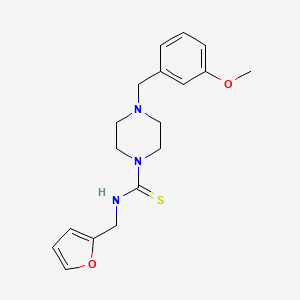
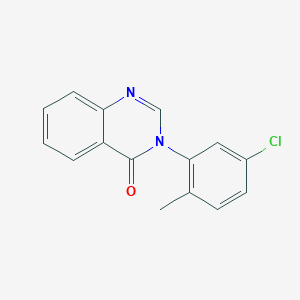
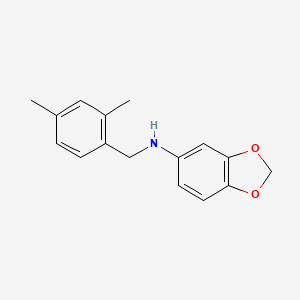
![1-(4-{4-[(5-methyl-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5770331.png)
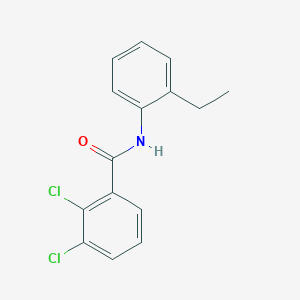
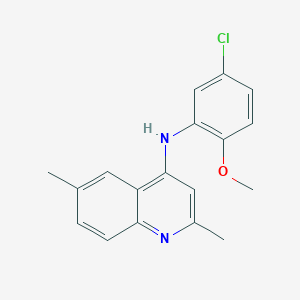
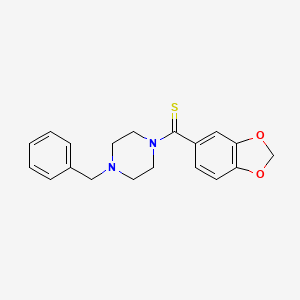
![1-{[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5770366.png)
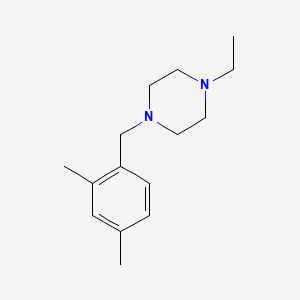
![N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5770374.png)
![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5770382.png)
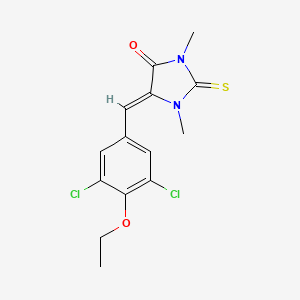

![3,5-dimethoxy-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5770406.png)